
(1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol
Vue d'ensemble
Description
1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol, commonly referred to as CPPMP, is an organic compound that has been extensively studied for its potential medicinal applications. It is a cyclopropylmethylpyrazole derivative with a pyrazin-2-yl moiety and a 1H-pyrazol-4-ylmethanol side chain. CPPMP has been found to possess a range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects. It has also been investigated for its potential to modulate neurotransmitter release and its ability to modulate intracellular signaling pathways.
Applications De Recherche Scientifique
Antimicrobial Applications
- Synthesis and Antimicrobial Activity : Pyrazole derivatives have been synthesized and evaluated for their antimicrobial properties. Compounds with specific substitutions, such as methoxy groups, have shown high antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012). This suggests potential applications in developing new antimicrobial agents.
Anticancer Applications
- Anticancer and Antimicrobial Agents : Novel pyrazole derivatives have been investigated for their anticancer activity, with some compounds exhibiting higher activity than doxorubicin, a reference drug. These compounds also demonstrate good to excellent antimicrobial activity, indicating their dual therapeutic potential (Hafez et al., 2016).
Synthesis and Biological Evaluation
- Synthetic Approaches and Biological Activities : The synthesis of pyrazole derivatives and their evaluation for biological activities is a significant area of research. These compounds are known for their potential in treating various diseases due to their pharmacological properties. Studies have focused on creating novel derivatives and assessing their efficacy in different biological assays (Katariya et al., 2021).
Photochemical and Fluorescent Properties
- Optical and Fluorescent Studies : Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, a related class, have been designed and synthesized, with their structures confirmed by various analytical techniques. The optical properties, including UV-vis absorption and fluorescence spectroscopy, have been investigated, revealing potential applications in material science and as fluorescent markers (Zheng et al., 2011).
Green Chemistry and Eco-friendly Synthesis
- Eco-friendly Synthesis Strategies : The development of new heterocyclic pyrazolic carboxylic α-amino esters through eco-friendly synthesis strategies highlights the importance of sustainable approaches in chemical synthesis. These compounds, derived from pyrazole alcohols, have been studied for their potential as active biomolecules, demonstrating the integration of green chemistry principles in medicinal chemistry research (Mabrouk et al., 2020).
Mécanisme D'action
Target of Action
Compounds with similar structures have been used in drug discovery programs , suggesting that they may interact with biological targets
Mode of Action
The mode of action of (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol is currently unknown. Similar compounds have been shown to undergo methylation at the non-coordinated nitrogen of the pyrazine ring . This process could potentially alter the compound’s interaction with its targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH can affect the compound’s methylation . Additionally, the compound’s synthesis suggests it may be stable under a variety of conditions .
Propriétés
IUPAC Name |
[1-(cyclopropylmethyl)-3-pyrazin-2-ylpyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c17-8-10-7-16(6-9-1-2-9)15-12(10)11-5-13-3-4-14-11/h3-5,7,9,17H,1-2,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXOZYIESBKGLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=NC=CN=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



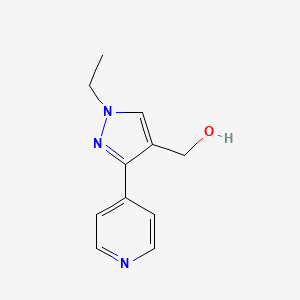
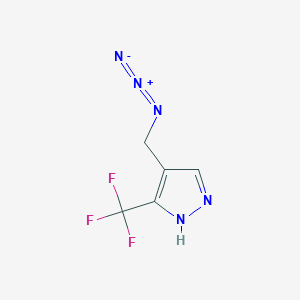

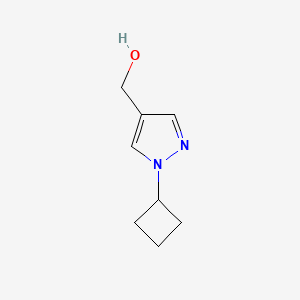
![(6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol](/img/structure/B1482554.png)
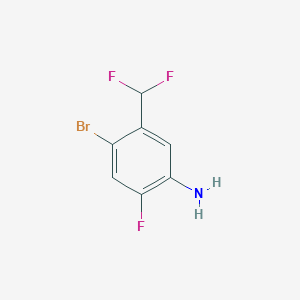

![2-{[(Benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid](/img/structure/B1482560.png)

![tert-Butyl 3-[(2,6-difluorobenzyl)oxy]-1-azetidinecarboxylate](/img/structure/B1482562.png)
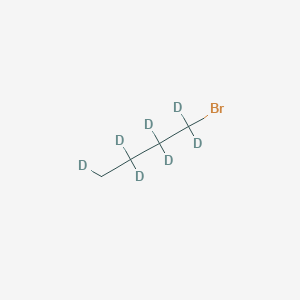

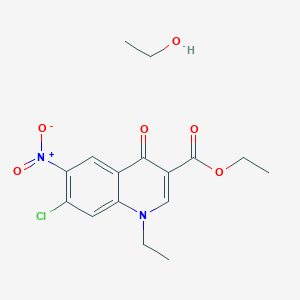
![Hexahydro-1H-[1,4]oxazino[3,4-c]morpholine-3-carbonitrile](/img/structure/B1482569.png)